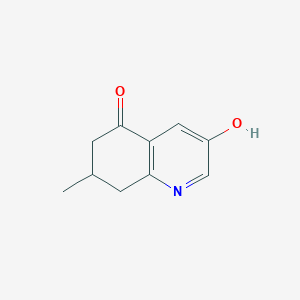![molecular formula C14H21BrN2O3SSi B8562836 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 651780-44-8](/img/structure/B8562836.png)
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane
Vue d'ensemble
Description
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methylsulfonyl group, an indazole ring, and a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as ortho-substituted nitrobenzene derivatives.
Introduction of the Bromine Atom: Bromination of the indazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The methoxyethyl group is attached through an etherification reaction using appropriate alkylating agents.
Introduction of the Trimethylsilane Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom or the indazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted indazole derivatives.
Applications De Recherche Scientifique
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane depends on its application. In medicinal chemistry, it may act by binding to specific protein targets, such as kinases, and modulating their activity. The indazole ring can interact with the active site of enzymes, while the trimethylsilane group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(6-chloro-3-methylsulfonylindazol-1-yl)methoxy]ethyl
Propriétés
Numéro CAS |
651780-44-8 |
|---|---|
Formule moléculaire |
C14H21BrN2O3SSi |
Poids moléculaire |
405.38 g/mol |
Nom IUPAC |
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2O3SSi/c1-21(18,19)14-12-6-5-11(15)9-13(12)17(16-14)10-20-7-8-22(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Clé InChI |
IHIBOOQDMDWKOO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)
![4-Methyl-1-methylidenespiro[4.6]undecan-2-one](/img/structure/B8562759.png)
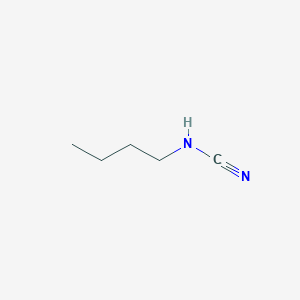
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)
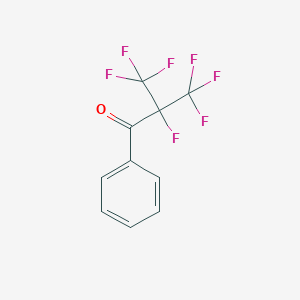
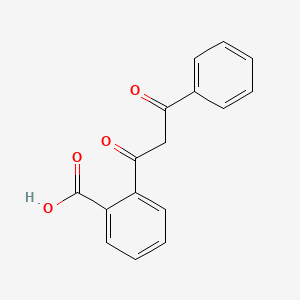
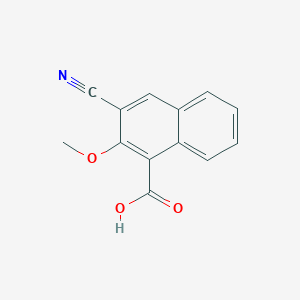
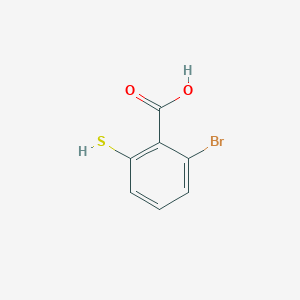
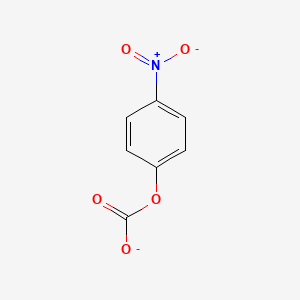
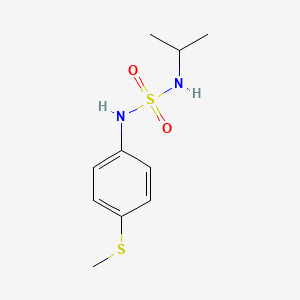
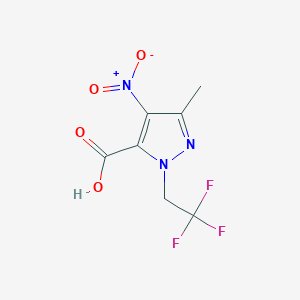
![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
![tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate](/img/structure/B8562843.png)
